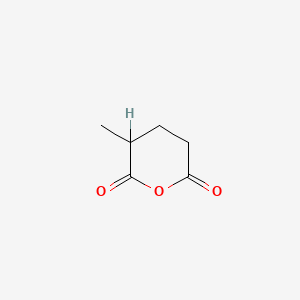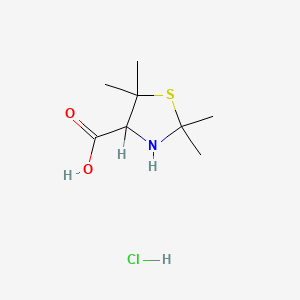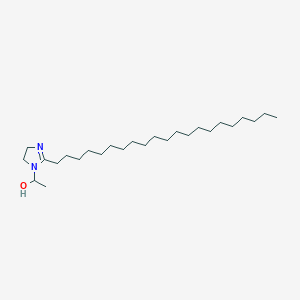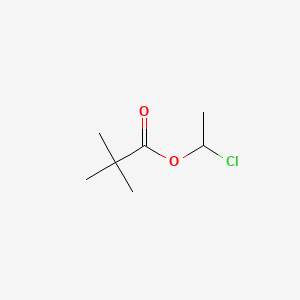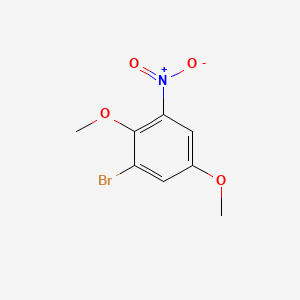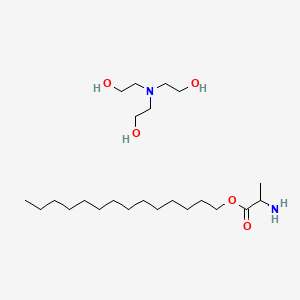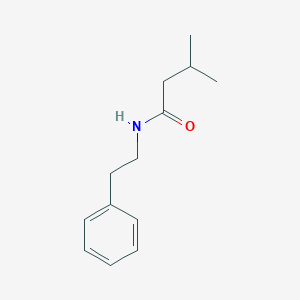
3-Methyl-n-(2-phenylethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-n-(2-phenylethyl)butanamide is a natural product found in Letendraea helminthicola and Streptomyces olivaceus with data available.
Wissenschaftliche Forschungsanwendungen
Herbicidal Properties
3-Methyl-n-(2-phenylethyl)butanamide has been studied for its herbicidal properties. Research by Hashimoto et al. (2010) focused on the herbicidal spectrum, effect on treatment site, and movement in soil of N-(a, a-Dimethylbenzyl)butanamides, showing broad herbicidal spectrum against purple nutsedge.
Antimicrobial Compounds
A study by Betancur et al. (2020) utilized nuclear magnetic resonance (NMR)-metabolic profiling to identify this compound in the culture of the marine strain Streptomyces sp. PNM-9. This compound was found to be effective against rice pathogenic bacteria, suggesting its potential as a control against phytopathogenic bacteria.
Synthesis and Molecular Structure
The molecular structure and synthesis of related butanamide compounds have been the subject of scientific research. For example, Noshi (2014) focused on the synthesis and characterization of chiral organocatalysts used in asymmetric reductions, contributing to the understanding of the molecular structure and applications in organic chemistry.
Eigenschaften
CAS-Nummer |
53181-99-0 |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
3-methyl-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C13H19NO/c1-11(2)10-13(15)14-9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
GIOFEZBLCNCEBN-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(=O)NCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-1,2,5-oxadiazolo[4,3-f]cinnolin-3-oxide](/img/structure/B1622523.png)

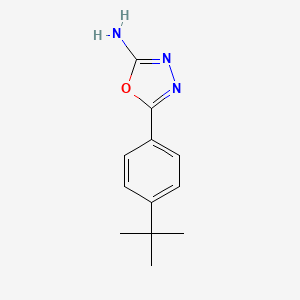
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine](/img/structure/B1622527.png)

